molecular formula C20H19F2N3O B14186395 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline CAS No. 922734-53-0

4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline

Cat. No.: B14186395
CAS No.: 922734-53-0
M. Wt: 355.4 g/mol
InChI Key: JMZISYXKUGNPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .

Preparation Methods

The synthesis of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves several steps:

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient synthesis .

Chemical Reactions Analysis

4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity .

Comparison with Similar Compounds

Similar compounds to 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline include other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and stability compared to other quinoline derivatives .

Properties

CAS No.

922734-53-0

Molecular Formula

C20H19F2N3O

Molecular Weight

355.4 g/mol

IUPAC Name

4-(3,4-difluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline

InChI

InChI=1S/C20H19F2N3O/c1-13-12-24-19-15(3-2-4-18(19)25-9-7-23-8-10-25)20(13)26-14-5-6-16(21)17(22)11-14/h2-6,11-12,23H,7-10H2,1H3

InChI Key

JMZISYXKUGNPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC3=CC(=C(C=C3)F)F)C=CC=C2N4CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.